3,5-Dinitrobenzoic acid
3,5-Dinitrobenzoic acid
3,5-Dinitrobenzoic acid forms an adduct with 3,5-dimethylpyridine and the crystal structure of adduct has been studied at room temperature and 80K for both undeuterated and deuterated compounds. It forms 1:1 cocrystal with analgesic drug, ethenzamide and exists in two polymorphic forms.
3,5-dinitrobenzoic acid is a member of the class of benzoic acids that is benzoic acid in which the hydrogens at positions 3 and 5 are replaced by nitro groups. It is a C-nitro compound and a member of benzoic acids.
3,5-dinitrobenzoic acid is a member of the class of benzoic acids that is benzoic acid in which the hydrogens at positions 3 and 5 are replaced by nitro groups. It is a C-nitro compound and a member of benzoic acids.
Brand Name:
Vulcanchem
CAS No.:
99-34-3
VCID:
VC21079497
InChI:
InChI=1S/C7H4N2O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)
SMILES:
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Molecular Formula:
C7H4N2O6
Molecular Weight:
212.12 g/mol
3,5-Dinitrobenzoic acid
CAS No.: 99-34-3
Cat. No.: VC21079497
Molecular Formula: C7H4N2O6
Molecular Weight: 212.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3,5-Dinitrobenzoic acid forms an adduct with 3,5-dimethylpyridine and the crystal structure of adduct has been studied at room temperature and 80K for both undeuterated and deuterated compounds. It forms 1:1 cocrystal with analgesic drug, ethenzamide and exists in two polymorphic forms. 3,5-dinitrobenzoic acid is a member of the class of benzoic acids that is benzoic acid in which the hydrogens at positions 3 and 5 are replaced by nitro groups. It is a C-nitro compound and a member of benzoic acids. |
|---|---|
| CAS No. | 99-34-3 |
| Molecular Formula | C7H4N2O6 |
| Molecular Weight | 212.12 g/mol |
| IUPAC Name | 3,5-dinitrobenzoic acid |
| Standard InChI | InChI=1S/C7H4N2O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11) |
| Standard InChI Key | VYWYYJYRVSBHJQ-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
| Canonical SMILES | C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
| Melting Point | 205.0 °C |
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